N-(2,4-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine, also known as DMQX, is a synthetic compound that is widely used in scientific research to study the mechanisms of action and physiological effects of various neurotransmitters. DMQX is a potent antagonist of the AMPA subtype of glutamate receptors, which are critical for synaptic plasticity and learning and memory processes in the brain.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential and Blood Brain Barrier Penetration
The structural analog of N-(2,4-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine, identified as N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, has demonstrated significant potential in anticancer research. This compound is a potent apoptosis inducer with an EC50 of 2 nM in cell-based apoptosis induction assays. Its ability to efficiently penetrate the blood-brain barrier makes it a promising candidate for treating cancers that affect the brain, showcasing efficacy in various mouse xenograft cancer models, including human MX-1 breast cancer models (Sirisoma et al., 2009).
Chemical Reactions and Synthesis
The chemistry of quinazolin-4-amines, including compounds like this compound, involves complex reactions and synthetic pathways that lead to a variety of derivatives with potential biological activities. Studies have explored the cyclisation of amine oxides initiated by redox reactions, demonstrating the versatility of quinazoline compounds in synthetic chemistry. These reactions contribute to the broader understanding and application of quinazoline derivatives in medicinal chemistry and drug design (Smith, Norman, & Rowley, 1970).
Alkylation and Structural Analysis
Research into the synthesis and alkylation of quinazoline derivatives has led to the development of new 2-aryl-4,4-diphenyl-3,4-dihydroquinazolines. These studies involve methylation and subsequent alkaline hydrolysis, contributing to the structural diversity and potential pharmacological applications of quinazoline compounds. The molecular structure of certain derivatives has been confirmed through X-ray structural analysis, furthering the understanding of their chemical properties and potential as therapeutic agents (Gromachevskaya et al., 2017).
Protein Kinase Inhibition and Alzheimer's Disease
A notable application of quinazoline derivatives in scientific research is their potential as protein kinase inhibitors, particularly in the context of Alzheimer's disease. Compounds structurally related to this compound have shown promising inhibitory activity against kinases such as CLK1 and GSK-3α/β. These findings highlight the therapeutic potential of quinazoline derivatives in treating neurodegenerative diseases, with specific compounds demonstrating potent inhibitory effects and serving as valuable templates for drug development (Waiker et al., 2014).
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-11-5-6-14(12(2)7-11)21-18-13-8-16(22-3)17(23-4)9-15(13)19-10-20-18/h5-10H,1-4H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBPMJPMSHSIPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.